FK614 is a potent, cell-permeable, synthetic depsipeptide that acts as an inhibitor of Class I histone deacetylases (HDACs). It was developed as a structurally simplified analog of the complex natural product Romidepsin (FK228), a clinically relevant HDAC inhibitor. This design makes FK614 a valuable and more synthetically accessible tool compound for research into epigenetics, cell cycle regulation, and cancer biology, where precise and potent inhibition of HDAC activity is required.
Although closely related to the benchmark HDAC inhibitor Romidepsin (FK228), FK614 is not a direct drop-in substitute. The deliberate structural simplifications in FK614 result in quantifiable differences in inhibitory potency against specific HDAC isoforms and in cell-based growth inhibition assays. These distinctions are critical; substituting one for the other without accounting for these potency shifts can lead to misinterpretation of experimental results. Researchers specifically procure FK614 to leverage its identity as a well-defined synthetic analog for structure-activity relationship (SAR) studies or when a more synthetically tractable depsipeptide is advantageous.
FK614 was intentionally designed as a 'simpler synthetic target' compared to the natural product Romidepsin (FK228). Its structure features modifications such as the replacement of D-valine with D-alanine and a (Z)-dehydrobutyrine moiety with a (Z)-crotonoyl group. This simplification of chiral centers and functional groups makes FK614 a more straightforward molecule to synthesize.
| Evidence Dimension | Structural Complexity / Synthetic Accessibility |
| Target Compound Data | Simplified synthetic analog (e.g., D-alanine instead of D-valine). |
| Comparator Or Baseline | Romidepsin (FK228): More complex natural product. |
| Quantified Difference | Qualitative; fewer complex structural motifs. |
| Conditions | Chemical structure comparison. |
For labs performing medicinal chemistry or requiring a depsipeptide HDAC inhibitor without the synthetic complexity of a natural product, FK614 offers a more accessible and practical starting point.
In a direct comparative in vitro assay, FK614 demonstrated potent inhibition of human HDAC1 with an IC50 value of 1.1 nM. While its direct comparator, Romidepsin (FK228), was approximately twofold more potent at 0.51 nM, FK614's activity is firmly in the low-nanomolar range, confirming it as a highly potent and valid tool for targeting HDAC1.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Romidepsin (FK228): 0.51 nM |
| Quantified Difference | FK614 is ~2.16x less potent than Romidepsin in vitro. |
| Conditions | In vitro assay using recombinant human HDAC1. |
This establishes FK614 as a high-potency tool compound, and the defined potency difference versus Romidepsin is a critical parameter for accurate dose selection in biochemical and cellular experiments.
The potent enzymatic inhibition of FK614 translates directly to cellular activity. In a growth inhibition assay against the A549 human lung carcinoma cell line, FK614 exhibited a GI50 of 2.4 nM. This is comparable in scale to Romidepsin (FK228), which showed a GI50 of 1.3 nM in the same study. This confirms FK614 is highly cell-active and provides a quantitative basis for comparing its effects to the benchmark compound.
| Evidence Dimension | Cell Growth Inhibition (GI50) |
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | Romidepsin (FK228): 1.3 nM |
| Quantified Difference | FK614 is ~1.85x less potent than Romidepsin in this cell line. |
| Conditions | A549 human lung carcinoma cell line growth inhibition assay. |
For researchers conducting cell-based studies, this confirms FK614's bioavailability and potency, and the specific GI50 value allows for informed compound selection and experimental design when comparing against Romidepsin.
Given its designed status as a simplified, potent analog of Romidepsin, FK614 is an ideal tool for researchers investigating the specific structural requirements for HDAC binding and inhibition within the depsipeptide class.
With its confirmed low-nanomolar potency in both biochemical and cell-based assays, FK614 serves as a reliable and well-characterized probe for studies aiming to validate the role of HDAC1 in cancer cell proliferation and survival.
For research programs that require a depsipeptide-class HDAC inhibitor but face challenges with the synthesis or procurement of the more complex natural product Romidepsin, FK614 provides a more accessible yet highly potent alternative.